

# Application Notes and Protocols: Dosing and Administration of Relebactam in Animal Infection Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of relebactam, a diazabicyclooctane  $\beta$ -lactamase inhibitor, in various preclinical animal infection models. The data presented is crucial for designing and interpreting in vivo efficacy studies aimed at evaluating novel antimicrobial therapies. Relebactam is primarily investigated in combination with imipenem-cilastatin to restore its activity against carbapenem-resistant Gramnegative bacteria.

### **Quantitative Data Summary**

The following tables summarize the quantitative data on the dosing and administration of relebactam in combination with imipenem-cilastatin in key murine infection models.

Table 1: Dosing of Relebactam in Murine Disseminated Infection Models



| Pathog<br>en                         | Mouse<br>Strain | Inocul<br>um<br>(CFU)    | Admini<br>stratio<br>n<br>Route | Releba<br>ctam<br>Dose<br>(mg/kg<br>) | Imipen<br>em-<br>Cilasta<br>tin<br>Dose<br>(mg/kg | Dosing<br>Regim<br>en        | Efficac<br>y<br>Endpoi<br>nt   | Refere<br>nce |
|--------------------------------------|-----------------|--------------------------|---------------------------------|---------------------------------------|---------------------------------------------------|------------------------------|--------------------------------|---------------|
| P.<br>aerugin<br>osa<br>CLB<br>24228 | DBA/2n          | 2.2 x<br>10 <sup>6</sup> | Intraper<br>itoneal             | 10, 20,<br>40                         | 5                                                 | Four 1-h infusion s every    | Log<br>reductio<br>n in<br>CFU | [1]           |
| K.<br>pneumo<br>niae CL<br>6339      | DBA/2n          | 5.5 x<br>10⁵             | Intraper<br>itoneal             | 20, 40,<br>80                         | 5                                                 | Four 1-h infusion s every 6h | Log<br>reductio<br>n in<br>CFU | [1]           |

Table 2: Dosing of Relebactam in Murine Pulmonary Infection Models



| Pathog<br>en                         | Mouse<br>Strain | Inocul<br>um<br>(CFU)    | Admini<br>stratio<br>n<br>Route | Releba<br>ctam<br>Dose<br>(mg/kg | Imipen em- Cilasta tin Dose (mg/kg ) | Dosing<br>Regim<br>en                                           | Efficac<br>y<br>Endpoi<br>nt   | Refere<br>nce |
|--------------------------------------|-----------------|--------------------------|---------------------------------|----------------------------------|--------------------------------------|-----------------------------------------------------------------|--------------------------------|---------------|
| P.<br>aerugin<br>osa<br>CLB<br>24228 | DBA/2n          | 1.4 x<br>10 <sup>5</sup> | Intranas<br>al                  | 10, 20,<br>40, 80                | 5                                    | Four 1-h infusion s every 6h (initiate d 15 min post-infection) | Log<br>reductio<br>n in<br>CFU | [1]           |
| P.<br>aerugin<br>osa<br>CLB<br>24228 | DBA/2n          | 1.8 x<br>10 <sup>4</sup> | Intranas<br>al                  | 20, 40,<br>80                    | 5                                    | Four 1-h infusion s every 6h (initiate d 16.5h post-infection)  | Log<br>reductio<br>n in<br>CFU | [1]           |

Table 3: Dosing of Relebactam in Murine Thigh Infection Model



| Pathog<br>en | Mouse<br>Strain | Inocul<br>um<br>(CFU) | Admini<br>stratio<br>n<br>Route | Releba<br>ctam<br>Dose | lmipen<br>em<br>Dose | Dosing<br>Regim<br>en | Efficac<br>y<br>Endpoi<br>nt | Refere<br>nce |
|--------------|-----------------|-----------------------|---------------------------------|------------------------|----------------------|-----------------------|------------------------------|---------------|
| P.           |                 |                       |                                 | 250 mg                 | 500 mg               |                       | Log                          |               |
| aerugin      | Neutrop         | Not                   | Not                             | (human                 | (human               |                       | reductio                     |               |
| osa (29      | enic            | specifie              | specifie                        | -                      | -                    | q6h                   | n in                         | [2]           |
| isolates     | Mice            | d                     | d                               | simulat                | simulat              |                       | CFU/thi                      |               |
| )            |                 |                       |                                 | ed)                    | ed)                  |                       | gh                           |               |

# **Experimental Protocols Murine Disseminated Infection Model**

This model is designed to evaluate the efficacy of antimicrobials against systemic infections.

#### Protocol:

- Animal Model: DBA/2n mice are commonly used.[1]
- Pathogen Preparation: Prepare a bacterial suspension of the desired strain (e.g., P. aeruginosa or K. pneumoniae) to the target concentration (e.g., 2.2 x 10<sup>6</sup> CFU for P. aeruginosa).[1]
- Infection: Administer the bacterial inoculum via intraperitoneal injection.
- Treatment Initiation: Begin treatment shortly after infection (e.g., 15 minutes).
- Drug Administration: Administer imipenem-cilastatin and a titration of relebactam doses. A common method is dual infusion using an infusion system, with four 1-hour infusions given every 6 hours.[1]
- Efficacy Assessment: At a predetermined time point post-infection, euthanize the animals, harvest relevant organs (e.g., spleen or liver), homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) enumeration. Efficacy is typically measured as the log reduction in CFU compared to untreated controls.[1]













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In Vivo Efficacy of Relebactam (MK-7655) in Combination with Imipenem-Cilastatin in Murine Infection Models PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo activity of human-simulated regimens of imipenem alone and in combination with relebactam against Pseudomonas aeruginosa in the murine thigh infection model PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Dosing and Administration of Relebactam in Animal Infection Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3322652#dosing-and-administration-of-relebactam-in-animal-infection-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com